molecular formula C7H9ClN2O2S B1286990 2-amino-4-chloro-N-methylbenzenesulfonamide CAS No. 22680-43-9

2-amino-4-chloro-N-methylbenzenesulfonamide

Cat. No.: B1286990
CAS No.: 22680-43-9
M. Wt: 220.68 g/mol
InChI Key: GEKOLPZUOIJKLX-UHFFFAOYSA-N
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Description

This compound is commonly used in various scientific experiments, particularly in the fields of organic synthesis and medicinal chemistry.

Scientific Research Applications

2-Amino-4-chloro-N-methylbenzene-1-sulfonamide has a wide range of applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is explored for its potential therapeutic properties and is used in the development of pharmaceuticals.

    Biological Studies: It is utilized in various biological assays to study enzyme interactions and other biochemical processes.

    Industrial Applications: The compound finds use in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

While the specific mechanism of action for 2-amino-4-chloro-N-methylbenzene-1-sulfonamide is not available, sulfonamides in general have a wide range of pharmacological activities. They can inhibit various enzymes such as carbonic anhydrase and dihydropteroate synthetase, making them useful in treating a diverse range of disease states .

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Biochemical Analysis

Biochemical Properties

2-amino-4-chloro-N-methylbenzene-1-sulfonamide plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to inhibit certain enzymes, such as carbonic anhydrase, which is crucial for maintaining acid-base balance in tissues . Additionally, this compound can bind to proteins, altering their structure and function. These interactions are primarily driven by the sulfonamide group, which can form hydrogen bonds and ionic interactions with amino acid residues in proteins.

Cellular Effects

The effects of 2-amino-4-chloro-N-methylbenzene-1-sulfonamide on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in inflammation and immune responses . By modulating the activity of key signaling molecules, this compound can alter gene expression and cellular metabolism. For instance, it can downregulate the expression of pro-inflammatory cytokines, thereby reducing inflammation. Additionally, 2-amino-4-chloro-N-methylbenzene-1-sulfonamide can affect cellular metabolism by inhibiting enzymes involved in metabolic pathways, leading to changes in energy production and utilization.

Molecular Mechanism

At the molecular level, 2-amino-4-chloro-N-methylbenzene-1-sulfonamide exerts its effects through several mechanisms. One of the primary mechanisms is enzyme inhibition. The sulfonamide group can bind to the active site of enzymes, preventing substrate binding and subsequent catalytic activity . This inhibition can be reversible or irreversible, depending on the nature of the interaction. Additionally, this compound can induce conformational changes in proteins, affecting their function. These molecular interactions can lead to changes in gene expression, as the compound can modulate transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The effects of 2-amino-4-chloro-N-methylbenzene-1-sulfonamide can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Its long-term effects on cellular function can vary. In in vitro studies, prolonged exposure to this compound can lead to adaptive responses in cells, such as upregulation of detoxifying enzymes. In in vivo studies, the compound’s effects can be influenced by factors such as metabolism and excretion, which can alter its bioavailability and activity over time.

Dosage Effects in Animal Models

The effects of 2-amino-4-chloro-N-methylbenzene-1-sulfonamide vary with different dosages in animal models. At low doses, the compound can exert beneficial effects, such as reducing inflammation and modulating immune responses . At high doses, it can cause toxic or adverse effects, such as liver and kidney damage. These threshold effects are important considerations for the therapeutic use of this compound. Additionally, the compound’s pharmacokinetics, including absorption, distribution, metabolism, and excretion, can influence its dosage effects.

Metabolic Pathways

2-amino-4-chloro-N-methylbenzene-1-sulfonamide is involved in several metabolic pathways. It can be metabolized by liver enzymes, such as cytochrome P450, leading to the formation of various metabolites . These metabolites can have different biological activities and can contribute to the overall effects of the compound. Additionally, the compound can interact with cofactors, such as NADH and FADH2, influencing metabolic flux and metabolite levels. These interactions can affect energy production and other metabolic processes.

Transport and Distribution

The transport and distribution of 2-amino-4-chloro-N-methylbenzene-1-sulfonamide within cells and tissues are mediated by various transporters and binding proteins . The compound can be taken up by cells through active transport mechanisms, such as those involving ATP-binding cassette (ABC) transporters. Once inside the cells, it can bind to intracellular proteins, affecting its localization and accumulation. The distribution of the compound within tissues can also be influenced by factors such as blood flow and tissue permeability.

Subcellular Localization

The subcellular localization of 2-amino-4-chloro-N-methylbenzene-1-sulfonamide can affect its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . For example, the compound can be phosphorylated or acetylated, which can direct it to specific organelles. These localization mechanisms can influence the compound’s interactions with biomolecules and its overall biological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-chloro-N-methylbenzenesulfonamide typically involves the chlorination of 2-aminobenzenesulfonamide followed by methylation. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and methylating agents like methyl iodide or dimethyl sulfate .

Industrial Production Methods

In industrial settings, the production of this compound may involve multi-step synthesis processes that ensure high yield and purity. The process generally includes the initial preparation of intermediates, followed by chlorination and methylation under controlled conditions to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-chloro-N-methylbenzene-1-sulfonamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of the chloro group.

    Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include hydroxide ions or water, and the reactions typically occur under basic conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted sulfonamides .

Comparison with Similar Compounds

Similar Compounds

    4-Amino-2-chloro-N-methylbenzene-1-sulfonamide: This compound is structurally similar but differs in the position of the amino and chloro groups.

    2-Amino-4-chlorobenzenesulfonamide: Lacks the N-methyl group, which can influence its reactivity and applications.

Uniqueness

2-Amino-4-chloro-N-methylbenzene-1-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various synthetic and medicinal chemistry applications.

Properties

IUPAC Name

2-amino-4-chloro-N-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2O2S/c1-10-13(11,12)7-3-2-5(8)4-6(7)9/h2-4,10H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEKOLPZUOIJKLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=C(C=C(C=C1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20603794
Record name 2-Amino-4-chloro-N-methylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20603794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22680-43-9
Record name 2-Amino-4-chloro-N-methylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20603794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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